molecular formula C18H15Cl2N3O B4767135 N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4767135
M. Wt: 360.2 g/mol
InChI Key: CPMQIMRCJLVPSS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with chlorobenzyl and pyrazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-chlorobenzylamine, which is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate benzamide. This intermediate is further reacted with 4-chloro-1H-pyrazole-1-carbaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl and pyrazolyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving benzamide derivatives.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The benzamide moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-4-methylbenzamide: Similar structure but lacks the pyrazolyl group.

    N-(2-chlorobenzyl)-4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzamide: Similar but with a methyl group instead of a chloro group on the pyrazole ring.

Uniqueness

N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both chlorobenzyl and pyrazolylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(4-chloropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c19-16-10-22-23(12-16)11-13-5-7-14(8-6-13)18(24)21-9-15-3-1-2-4-17(15)20/h1-8,10,12H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMQIMRCJLVPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

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